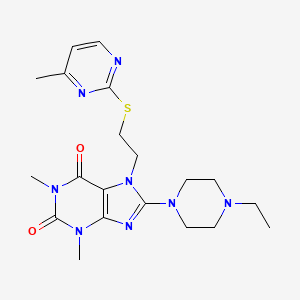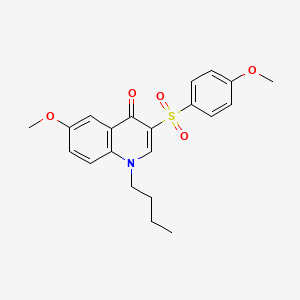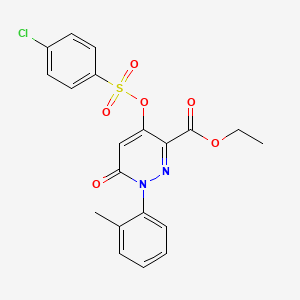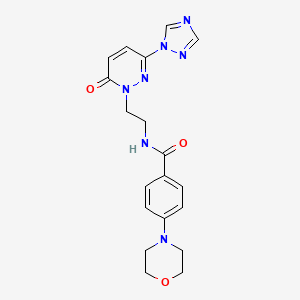
8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-273335 est un composé chimique qui a suscité un intérêt dans la recherche scientifique en raison de ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est connu pour sa structure et ses propriétés uniques, qui en font un sujet d'étude précieux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de WAY-273335 implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. L'étape initiale implique généralement la formation d'une structure de base par une série de réactions de condensation. Les étapes suivantes peuvent inclure des modifications de groupe fonctionnel, telles que l'introduction de substituants spécifiques pour améliorer l'activité ou la stabilité du composé. Les conditions de réaction, y compris la température, le solvant et les catalyseurs, sont soigneusement contrôlées pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de WAY-273335 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité constante. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, garantit que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
WAY-273335 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Le composé peut être réduit à l'aide d'agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui conduit à l'ajout d'hydrogène ou à l'élimination d'oxygène.
Substitution: WAY-273335 peut participer à des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants comprennent les halogènes, les acides et les bases.
Réactifs et conditions courants
Oxydation: Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en conditions acides ou basiques.
Réduction: Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution: Halogènes, acides, bases et autres nucléophiles ou électrophiles dans diverses conditions, telles que le reflux ou la température ambiante.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution conduisent à la formation de nouveaux composés avec des groupes fonctionnels différents.
Applications de la recherche scientifique
WAY-273335 a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie: Investigated pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison des récepteurs.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, telles que le cancer, les maladies neurodégénératives et les maladies infectieuses.
Industrie: Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de WAY-273335 implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à une cascade d'événements biochimiques qui aboutissent aux effets observés. Les voies impliquées peuvent inclure la transduction du signal, l'expression des gènes et la régulation métabolique.
Applications De Recherche Scientifique
WAY-273335 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of WAY-273335 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
WAY-273335 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons:
WAY-299375: Connu pour ses applications de recherche dans les maladies amyloïdes et les synucléinopathies.
WAY-100635: Un antagoniste sélectif des récepteurs de la sérotonine utilisé dans les études neuropharmacologiques.
Par rapport à ces composés, WAY-273335 peut présenter des propriétés distinctes, telles qu'une puissance, une sélectivité ou une stabilité plus élevées, ce qui en fait un outil précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-5-26-8-10-27(11-9-26)19-23-16-15(17(29)25(4)20(30)24(16)3)28(19)12-13-31-18-21-7-6-14(2)22-18/h6-7H,5,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFZKCRPLSADBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)
![4,6-Dimethyl-2-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2499901.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![N-[4-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2499904.png)


![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2499914.png)

